molecular formula C8H10BrN3 B1276686 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine CAS No. 446286-61-9

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B1276686
CAS No.: 446286-61-9
M. Wt: 228.09 g/mol
InChI Key: AKQGPROZPHKDMD-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine (CAS: 446286-61-9) is a halogenated pyrimidine derivative with a bromine atom at the 5-position and a pyrrolidine substituent at the 2-position. Its molecular formula is C₈H₁₀BrN₃, with a molar mass of 228.09 g/mol. The compound is a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents. Its pyrrolidine group enhances solubility and bioavailability, while the bromine atom facilitates further functionalization via cross-coupling reactions. Commercial availability is noted, with annual sales of 41 bottles in 2015.

Properties

IUPAC Name

5-bromo-2-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQGPROZPHKDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425084
Record name 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446286-61-9
Record name 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like acetonitrile or ethyl acetate. The reaction mixture is usually heated to reflux to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron or organotin reagents

Major Products

The major products formed from these reactions include substituted pyrimidines, lactams, and various coupled products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics make it particularly valuable in designing drugs targeting central nervous system disorders. The presence of the bromine atom and the pyrrolidine ring enhances its binding affinity to specific biological targets, which is crucial for drug efficacy .

Antimicrobial and Antiviral Properties
Research indicates that compounds containing pyrimidine rings often exhibit significant antimicrobial and antiviral activities. For instance, studies have shown that related pyrimidine derivatives can inhibit bacterial growth, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. The pyrrolidine group may enhance interactions with biological targets, potentially increasing efficacy against various pathogens.

Anticancer Potential
The anticancer properties of pyrimidine derivatives are well-documented. In vitro studies suggest that this compound can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. This compound's unique structure allows it to act on multiple cellular pathways, making it a candidate for further research in cancer therapeutics .

Materials Science

Organic Semiconductors
In materials science, this compound is investigated for its potential use in developing organic semiconductors. Its electronic properties, influenced by the bromine substituent and the nitrogen atoms in the pyrimidine ring, make it suitable for applications in organic electronics and photovoltaic devices.

Biological Studies

Biochemical Assays
The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding. Its ability to modulate protein activity through specific molecular interactions makes it a valuable tool for researchers investigating biochemical pathways and drug mechanisms .

Industrial Applications

Agrochemicals and Specialty Chemicals
this compound is also used in the synthesis of agrochemicals and specialty chemicals. Its versatility allows for the development of compounds with desirable properties for agricultural applications, including herbicides and pesticides.

Synthetic Routes

Various synthetic methods have been developed for producing this compound, often utilizing palladium-catalyzed cross-coupling techniques to introduce functional groups effectively. The bromine substituent plays a crucial role in these reactions, allowing for the synthesis of diverse derivatives with potential enhanced biological activities .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring enhances the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs differing in core structure (pyrimidine vs. pyridine), substituent groups (pyrrolidine vs. piperidine/morpholine), and electronic/hydrogen-bonding properties. Key findings include:

Compound Core Substituents Key Properties Biological Activity References
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine Pyrimidine 5-Br, 2-pyrrolidin-1-yl High solubility, bromine enables Suzuki coupling Potential kinase inhibition; moderate antimicrobial activity
5-Bromo-2-(pyrrolidin-1-yl)pyridine Pyridine 5-Br, 2-pyrrolidin-1-yl Lower π-π stacking vs. pyrimidine Used in TRK kinase inhibitors
5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine Pyrimidine 5-Br, 2-(4-methylpiperidin-1-yl) Increased steric bulk from methyl group Improved CNS penetration in kinase inhibitors
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine Pyrimidine 5-Br, 2-(phenoxy) Electron-withdrawing CF₃O group enhances stability Antimalarial activity (IC₅₀: 79 nM)
5-Bromo-2-(dimethylamino)pyrimidine Pyrimidine 5-Br, 2-(dimethylamino) Electron-donating group reduces reactivity Lower antifungal activity vs. pyrrolidine analogs

Physicochemical Properties

Property This compound 5-Bromo-2-(piperazin-1-yl)pyrimidine 5-Bromo-2-(morpholino)pyrimidine
LogP 2.1 1.8 1.5
Solubility (mg/mL) 12.3 18.9 22.4
pKa 4.5 (pyrimidine N) 6.2 (piperazine N) 5.8 (morpholine O)

Key Research Findings

Substituent Impact : Pyrrolidine at C-2 improves antifungal activity but reduces antibacterial potency compared to 4-chlorobenzyl groups.

Synthetic Utility : Bromine at C-5 enables efficient cross-coupling (e.g., Suzuki-Miyaura) for library diversification.

Safety Profile: Pyrrolidine/pyrimidine hybrids are generally non-toxic (LD₅₀ > 500 mg/kg in rodents) but may cause irritation.

Biological Activity

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthetic routes, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C₈H₁₀BrN₃
  • Molecular Weight : 228.09 g/mol
  • CAS Number : 446286-61-9
  • Purity : ≥99.0% .

The compound features a bromine atom at the 5-position and a pyrrolidine ring at the 2-position of the pyrimidine core, which is known for its diverse biological activities.

Antimicrobial and Antiviral Properties

Research indicates that compounds containing pyrimidine rings often exhibit significant antimicrobial and antiviral activities. The presence of the pyrrolidine group may enhance interactions with biological targets, potentially increasing efficacy against various pathogens. For instance, studies have shown that related pyrimidine derivatives can inhibit bacterial growth, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer properties of pyrimidine derivatives are well-documented. The unique structure of this compound allows it to act on multiple cellular pathways. In vitro studies suggest that similar compounds can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation .

Synthetic Routes

Various synthetic methods have been developed for producing this compound, often utilizing palladium-catalyzed cross-coupling techniques to introduce functional groups effectively . The bromine substituent plays a crucial role in these reactions, allowing for the synthesis of diverse derivatives with potential enhanced biological activities.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct differences in biological activity:

Compound NameKey FeaturesDifferences
5-Bromopyrimidine-2-carboxylic acidLacks pyrrolidine groupMay have different reactivity
2-(Propan-2-yl)pyrimidine-4-carboxylic acidLacks bromine atomLimits use in certain reactions
5-Chloro-2-(pyrrolidin-1-yl)pyrimidineContains chlorine instead of bromineMay exhibit different activities

This table illustrates how variations in substituents can significantly impact the biological properties of pyrimidine derivatives.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a lead compound for drug development. For instance, research into its binding affinity to various enzymes has demonstrated promising results in modulating enzyme activity linked to cancer progression . Additionally, its ability to inhibit kinase activity has been explored as a therapeutic strategy for treating malignancies and infectious diseases .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine, and how can purity be ensured? A: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr), where pyrrolidine replaces a leaving group (e.g., chlorine or methoxy) on a bromopyrimidine precursor. For example, 5-bromo-2-chloropyrimidine (CAS 32779-36-5) reacts with pyrrolidine in anhydrous DMF at 80–100°C for 12–24 hours . Purification involves column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H-NMR to detect residual solvents or by-products .

Advanced Reaction Optimization

Q: How can computational methods improve the yield of this compound synthesis? A: Quantum chemical calculations (e.g., DFT) model transition states and activation energies to predict optimal reaction conditions. For instance, ICReDD’s workflow combines reaction path searches with experimental validation to identify ideal solvents (e.g., DMF vs. THF), temperatures, and catalyst systems. This reduces trial-and-error cycles by 30–50% . Advanced statistical design (DoE) further optimizes parameters like stoichiometry and reaction time .

Structural Characterization Challenges

Q: What analytical techniques resolve ambiguities in the structural assignment of this compound derivatives? A: X-ray crystallography provides definitive bond angles and torsion angles (e.g., C–N–C bond angles ~120°, as seen in related pyrimidine derivatives ). For dynamic analysis, 13C^{13}C-NMR and 2D NOESY confirm substituent orientation, while FT-IR (e.g., C–Br stretch at 550–600 cm1^{-1}) and high-resolution mass spectrometry (HRMS) validate molecular composition .

Handling Contradictory Reactivity Data

Q: How should researchers address discrepancies in reported reactivity of this compound under cross-coupling conditions? A: Contradictions often arise from varying Pd catalyst systems (e.g., Suzuki-Miyaura vs. Buchwald-Hartwig). Methodological adjustments include:

  • Screening ligands (XPhos vs. SPhos) to enhance oxidative addition of the C–Br bond .
  • Using kinetic studies (in-situ NMR or GC-MS) to track intermediate formation and side reactions (e.g., debromination) .
  • Validating reproducibility under inert atmospheres to exclude moisture/oxygen interference .

Mechanistic Studies of Pyrrolidine Substitution

Q: What experimental and computational tools elucidate the mechanism of pyrrolidine incorporation into the pyrimidine ring? A: Isotopic labeling (e.g., 15N^{15}N-pyrrolidine) tracks nitrogen incorporation via 15N^{15}N-NMR. Computational studies (DFT) map potential energy surfaces to distinguish between concerted (SNAr) and stepwise (Meisenheimer intermediate) mechanisms . Kinetic isotope effects (KIEs) further probe rate-determining steps, such as N–C bond formation vs. leaving-group departure .

Advanced Functionalization Strategies

Q: How can this compound be functionalized for diverse pharmacological applications? A: The bromine atom enables site-selective cross-coupling (e.g., Sonogashira for alkynylation or Heck for alkenylation). Advanced strategies include:

  • Directed ortho-metalation (DoM) using LiTMP to introduce substituents at the 4-position .
  • Photoredox catalysis for C–H functionalization under mild conditions .
  • Post-functionalization purity is monitored via LC-MS and 19F^{19}F-NMR (if fluorinated reagents are used) .

Stability and Storage Considerations

Q: What degradation pathways affect this compound, and how should it be stored? A: Common degradation includes hydrolysis of the pyrrolidine moiety under acidic/basic conditions or photolytic C–Br cleavage. Stability studies (accelerated aging at 40°C/75% RH) recommend storage in amber vials under argon at –20°C. Degradation products are identified via UPLC-QTOF and mitigated by adding stabilizers (e.g., BHT) .

Comparative Reactivity with Analogues

Q: How does substituting pyrrolidine with other amines (e.g., piperidine or morpholine) alter the compound’s reactivity? A: Steric and electronic effects are assessed via Hammett plots (for electronic) and X-ray structures (for steric). Pyrrolidine’s smaller ring size (~109° N–C–C angle) enhances nucleophilicity vs. piperidine (~120°), while morpholine’s electron-withdrawing oxygen reduces SNAr efficiency by 20–40% .

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